BenchChemオンラインストアへようこそ!

Lactotransferrin precursor

Antimicrobial resistance Minimum inhibitory concentration Innate immunity

Human lactotransferrin precursor (LTF, lactoferrin) is a 710-amino-acid, ~80 kDa secreted glycoprotein of the transferrin family encoded by the LTF gene at 3p21.31. The precursor includes a 19-residue signal peptide cleaved during secretion to yield the mature 691-amino-acid lactoferrin protein.

Molecular Formula
Molecular Weight
Cat. No. B1576257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactotransferrin precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Lactotransferrin Precursor (LTF): Procurement-Grade Specification of an 80 kDa Iron-Binding Glycoprotein for Research and Therapeutic Development


Human lactotransferrin precursor (LTF, lactoferrin) is a 710-amino-acid, ~80 kDa secreted glycoprotein of the transferrin family encoded by the LTF gene at 3p21.31 . The precursor includes a 19-residue signal peptide cleaved during secretion to yield the mature 691-amino-acid lactoferrin protein. As the dominant iron-binding protein in human milk and mucosal secretions, it binds two Fe³⁺ ions per molecule with extremely high affinity (K ~10²²–10²⁴ M⁻¹) and retains iron at pH values as low as ~3.0, distinguishing it from serum transferrin [REFS-1, REFS-2]. The mature protein additionally possesses serine protease activity (peptidase S60 family) that cleaves arginine-rich sequences in target microbial proteins, contributing directly to innate immune defense . In the B2B procurement context, human lactotransferrin is available as native-purified protein from human milk, as recombinant human lactoferrin (rhLF) expressed in transgenic cows, rice, or Aspergillus, and as synthetic peptide fragments derived from the N-terminal bactericidal domain .

Why Bovine Lactoferrin Cannot Serve as a Generic Substitute for Human Lactotransferrin Precursor in Species-Specific Applications


Bovine lactoferrin (bLF), although sharing approximately 69% amino acid sequence identity with human lactoferrin (hLF), diverges in at least three quantifiable dimensions critical to scientific and industrial selection: N-glycosylation architecture, antimicrobial potency against human-relevant pathogens, and species-specific receptor recognition . Human lactotransferrin is the natural ligand for the human intestinal lactoferrin receptor (LRP-1/CD91 and intelectin-1), and early mechanistic studies demonstrated that bovine lactoferrin does not compete for binding to this receptor in human fetal brush-border membranes . The bovine protein contains five potential N-glycosylation sites versus three in human lactoferrin, yielding fundamentally different glycan populations—65% high-mannose in bLF versus 52% neutral complex/hybrid in hLF—with profound implications for glycoprotein stability, immunoreactivity, and receptor-mediated clearance . These molecular differences translate into divergent functional performance that cannot be bridged by simple concentration adjustment, making species-matched lactotransferrin an irreducible requirement for receptor-dependent and glycan-sensitive applications [REFS-1, REFS-4].

Human Lactotransferrin Precursor: Quantitative Head-to-Head Evidence Guide for Comparator-Based Selection


Antimicrobial Potency: Human Lactoferrin Exhibits 4–8× Lower MIC Than Bovine Lactoferrin Across Gram-Positive Bacteria and Candida

In a direct head-to-head comparison against clinical and museum strains, human lactoferrin (hLF) consistently required 4–8 times lower concentrations than bovine lactoferrin (bLF) to achieve full growth inhibition. The smallest effective dose for hLF was against C. albicans (mean MIC = 11.3 ± 1.5 μg/mL), whereas bLF required 43.8 ± 9.5 μg/mL against the same strain—a 3.9-fold difference. For S. aureus, hLF MIC was 38.2 ± 4.6 μg/mL, while the most resistant organism to bLF was E. faecalis at 206.3 ± 51.1 μg/mL . This potency advantage of hLF is attributed to stronger interaction with bacterial surface structures mediated by the human-specific N-terminal cationic domain .

Antimicrobial resistance Minimum inhibitory concentration Innate immunity

N-Glycosylation Architecture: Human Lactoferrin Contains 88% Fucosylated Glycans Versus Only 9% in Bovine Lactoferrin

Comprehensive Nano-LC-Chip-Q-TOF mass spectrometry analysis revealed that human milk lactoferrin (hLF) harbors 18 distinct N-glycan structures, of which 88% are fucosylated—a modification critical for recognition by human dendritic cell-specific ICAM-3-grabbing non-integrin (DC-SIGN) and other human lectin receptors . In stark contrast, bovine lactoferrin (bLF) contains 27 N-glycan structures but only 9% fucosylation, with 65% classified as high-mannose type . This ten-fold difference in fucosylation (88% vs. 9%) fundamentally alters the glycan-dependent bioactivity profile. Additionally, hLF glycans are predominantly neutral complex/hybrid type (52%), whereas bLF glycans are overwhelmingly high-mannose (65%), conferring distinct susceptibility to endoglycosidase digestion and differential stability in biological fluids .

Glycoproteomics N-glycan profiling Post-translational modification

Antirotaviral Neutralization: Bovine Lactoferrin Outperforms Human Lactoferrin by Up to 40 Percentage Points in Neutralization Activity

In a direct comparative study of antirotaviral activity, native lactoferrins from bovine, ovine, swine, and camel milk, as well as recombinant human lactoferrin forms, were tested at a standardized concentration of 1 mg/mL against rotavirus in a cell-based neutralization assay. Bovine lactoferrin (bLF) and other non-human native lactoferrins achieved neutralizing values in the range of 87.5%–98.6%, whereas native human lactoferrin (hLF) achieved only 58.2% neutralization . Pasteurization at 63°C for 30 min caused a 60.1% loss of hLF neutralizing activity but only a 44.5% loss for bLF, demonstrating that human lactoferrin is also more heat-labile with respect to this specific bioactivity . Iron saturation of bovine LF did not modify its antirotaviral activity, indicating this functional difference is sequence-intrinsic and not an artifact of iron status .

Antiviral activity Rotavirus neutralization Functional food ingredients

Thermal Denaturation Profile: Human Lactoferrin Exhibits a Single Major Transition Versus Bovine Lactoferrin's Biphasic Two-Lobe Unfolding

Differential scanning calorimetry (DSC) reveals fundamentally different thermal unfolding mechanisms between the two species' lactoferrins. Human milk lactoferrin in its native (apo) form exhibits a single major endothermic transition with a peak denaturation temperature (Tₘ) of 67.0°C and an enthalpy change (ΔH) of 2276 kJ/mol . Upon full iron saturation, the holo form's Tₘ shifts dramatically to 90.6°C with ΔH of 3209 kJ/mol, reflecting cooperative stabilization of both lobes by iron binding . Bovine lactoferrin, by contrast, displays two clearly resolved thermal transitions at 61°C and 93°C, corresponding to independent unfolding of the N-lobe and C-lobe respectively . The lower-temperature bovine N-lobe transition (61°C) occurs well below the human lactoferrin single transition (67°C), indicating that the bovine N-lobe is intrinsically less thermostable than its human counterpart, while the bovine C-lobe (93°C) exceeds the human holo form Tₘ (90.6°C) in stability [REFS-1, REFS-2].

Protein thermal stability Differential scanning calorimetry Formulation development

Intestinal Epithelial Receptor Engagement: Human Lactoferrin Binds Specifically to the Human Enterocyte Receptor Whereas Bovine Lactoferrin Shows Reduced Internalization Efficiency

The human intestinal lactoferrin receptor (LRP-1/CD91 and intelectin-1) on fetal and infant enterocyte brush-border membranes exhibits stringent species specificity. Early mechanistic studies using human fetal intestinal brush-border membrane vesicles (BBMVs) demonstrated saturable, specific binding of human lactoferrin (hLF) with a pH optimum between 6.5 and 7.5, while bovine lactoferrin (bLF) and human transferrin showed negligible binding and could not compete with hLF for receptor occupancy . A later study using the Caco-2 human intestinal enterocyte model confirmed that bLF can bind to and be internalized by human enterocytes, but 'to somewhat less of an extent than hLF' as quantified by ¹²⁵I and ⁵⁵Fe dual-labeling . Both native hLF and bLF significantly increased transforming growth factor-β1 expression in Caco-2 cells, confirming that bLF can elicit some bioactivities, but the reduced receptor engagement efficiency remains a measurable deficit .

Receptor-mediated endocytosis Intestinal iron absorption Infant nutrition

Human Lactotransferrin Precursor: Evidence-Matched Application Scenarios for Scientific and Industrial Procurement Decisions


Infant Formula and Clinical Nutrition: Human Lactoferrin for Species-Matched Enterocyte Receptor Engagement and Iron Delivery

The demonstrated specificity of the human intestinal lactoferrin receptor for human lactoferrin over bovine lactoferrin in fetal brush-border membranes, combined with the reduced internalization efficiency of bLF in Caco-2 cells, makes human lactoferrin the evidence-based choice for infant formula fortification when the physiological goal is iron delivery via the receptor-mediated enterocyte pathway [REFS-1, REFS-2]. The 88% fucosylation of human LF glycans also matches the glycan-recognition profile of human intestinal lectins, unlike the 9% fucosylated bovine glycans—potentially affecting mucosal immune education in the developing infant gut . Procuring recombinant human lactoferrin expressed in transgenic cows or plants provides a scalable, pathogen-free alternative to human milk-derived protein while preserving the species-specific glycosylation pattern critical for receptor interaction .

Antimicrobial Therapeutic Development: Human Lactoferrin for High-Potency Formulations Against Gram-Positive Pathogens

The 4–8× lower MIC of human lactoferrin compared to bovine lactoferrin against S. aureus, S. epidermidis, E. faecalis, and C. albicans directly translates into a lower therapeutic dose requirement for equivalent antimicrobial coverage . For topical antimicrobial formulations, wound healing gels, or medical device coatings targeting nosocomial Gram-positive infections, human lactoferrin's superior potency per unit mass allows formulators to achieve effective concentrations while minimizing protein load—reducing formulation viscosity, cost per dose, and potential immunogenicity from excipient protein . Procurement specifications should require MIC verification against target clinical isolates to confirm batch-to-batch potency consistency.

Antirotaviral Nutraceutical Development: Bovine Lactoferrin as the Preferred Species for Oral Rehydration and Pediatric Antiviral Products

The evidence demonstrates that bovine lactoferrin neutralizes rotavirus by 87.5–98.6% at 1 mg/mL versus only 58.2% for human lactoferrin—a difference of up to 40 percentage points—and that bovine LF better retains this activity after pasteurization (only 44.5% loss vs. 60.1% for hLF) . This evidence directs procurement away from human lactoferrin and toward bovine lactoferrin for any industrial product where antirotaviral activity is the primary performance claim. Formulators of oral rehydration solutions, pediatric antiviral nutraceuticals, and functional dairy products intended for rotavirus-endemic regions should select bovine lactoferrin and specify antirotaviral neutralization activity in their raw material acceptance criteria .

Glycobiology and Structural Research: Human Lactoferrin as the Defined Reference Standard for Human Lectin Interaction Studies

The well-characterized N-glycan profile of human lactoferrin—18 distinct N-glycans with 88% fucosylation and 52% neutral complex/hybrid architecture—makes it an ideal reference standard for human glycobiology research, particularly for studies of DC-SIGN binding, selectin interactions, and glycan-mediated immune cell signaling . The 9.8-fold higher fucosylation compared to bovine lactoferrin enables researchers to use human LF as a positive control in fucose-dependent lectin binding assays, whereas bovine LF serves as a low-fucosylation comparator. Procurement of highly purified human lactoferrin with documented glycan profiles (certificate of analysis including fucosylation percentage) is critical for reproducibility in glycobiology experiments .

Quote Request

Request a Quote for Lactotransferrin precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.